molecular formula C18H21ClN2O3 B2727700 Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate CAS No. 2470437-84-2

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate

Cat. No.: B2727700
CAS No.: 2470437-84-2
M. Wt: 348.83
InChI Key: VMTHYOZKQIMUKJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the Vilsmeier-Haack reaction to introduce the formyl group into the indole ring, followed by condensation with piperidine and subsequent protection of the carboxyl group with tert-butyl ester. The reaction conditions often include the use of reagents such as methanesulfonic acid, sodium borohydride, and tert-butyl(dimethyl)silyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, alcohols, and quinones, each with potential biological activities .

Scientific Research Applications

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity. The chloro group and piperidine ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and development .

Properties

IUPAC Name

tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-18(2,3)24-17(23)21-9-7-11(8-10-21)14-12-5-4-6-13(19)15(12)20-16(14)22/h4-6H,7-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTHYOZKQIMUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C2C3=C(C(=CC=C3)Cl)NC2=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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